N-(3-Oxodecanoyl)-L-homoserine lactone
Overview
Description
N-(3-Oxodecanoyl)-L-homoserine lactone is a small signaling molecule produced by certain bacteria, including Pseudomonas aeruginosa. It plays a crucial role in quorum sensing, a process that allows bacteria to communicate and coordinate their behavior based on population density. This compound is involved in regulating various bacterial functions, such as biofilm formation, virulence factor production, and antibiotic resistance .
Mechanism of Action
Target of Action
N-(3-Oxodecanoyl)-L-homoserine lactone, also known as 3-OXO-N-[(3S)-2-OXOOXOLAN-3-YL]DECANAMIDE or 3-Oxo-N-[(3s)-2-Oxotetrahydrofuran-3-Yl]decanamide, is a small signaling chemical produced by Pseudomonas aeruginosa . Its primary targets are the lipid-ordered domains of the mammalian plasma membrane
Biochemical Analysis
Biochemical Properties
N-(3-Oxodecanoyl)-L-homoserine lactone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, altering lipid-ordered domains . This interaction impacts nearly all membrane protein functions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by altering lipid-ordered domains, which impacts nearly all membrane protein functions . This includes any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is more efficient than MβCD in domain alteration and istter retain membrane lipids after treatment .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Currently, there is limited information available on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and it could also include any effects on metabolic flux or metabolite levels .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(3-Oxodecanoyl)-L-homoserine lactone can be synthesized through a multi-step chemical process. One common method involves the acylation of L-homoserine lactone with 3-oxodecanoic acid. The reaction typically requires a coupling reagent, such as dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically engineered bacteria. These bacteria are designed to overproduce the compound, which can then be extracted and purified from the culture medium .
Chemical Reactions Analysis
Types of Reactions: N-(3-Oxodecanoyl)-L-homoserine lactone undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: This reaction can be catalyzed by acids or bases, leading to the cleavage of the lactone ring and formation of the corresponding carboxylic acid and amine.
Oxidation: Oxidizing agents, such as potassium permanganate or hydrogen peroxide, can oxidize the 3-oxo group to form carboxylic acids.
Reduction: Reducing agents, such as sodium borohydride, can reduce the 3-oxo group to a hydroxyl group.
Major Products:
Hydrolysis: Produces 3-oxodecanoic acid and L-homoserine.
Oxidation: Produces 3-oxodecanoic acid.
Reduction: Produces N-(3-hydroxydecanoyl)-L-homoserine lactone.
Scientific Research Applications
N-(3-Oxodecanoyl)-L-homoserine lactone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study quorum sensing and its chemical pathways.
Biology: Investigated for its role in bacterial communication and biofilm formation.
Medicine: Explored for its potential in developing anti-virulence therapies targeting quorum sensing pathways in pathogenic bacteria.
Comparison with Similar Compounds
N-(3-Oxodecanoyl)-L-homoserine lactone is part of a larger family of acyl-homoserine lactones, which vary in the length and oxidation state of their acyl chains. Similar compounds include:
- N-(3-Oxododecanoyl)-L-homoserine lactone
- N-(3-Oxooctanoyl)-L-homoserine lactone
- N-(3-Hydroxydecanoyl)-L-homoserine lactone
Uniqueness: this compound is unique due to its specific acyl chain length and the presence of a 3-oxo group, which influences its binding affinity and specificity for receptor proteins. This specificity allows it to regulate distinct sets of genes compared to other acyl-homoserine lactones.
Properties
IUPAC Name |
3-oxo-N-[(3S)-2-oxooxolan-3-yl]decanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-2-3-4-5-6-7-11(16)10-13(17)15-12-8-9-19-14(12)18/h12H,2-10H2,1H3,(H,15,17)/t12-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGIKEQVUKTKRR-LBPRGKRZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)CC(=O)NC1CCOC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801283875 | |
Record name | N-(3-Oxodecanoyl)-L-homoserine lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147795-40-2 | |
Record name | N-(3-Oxodecanoyl)-L-homoserine lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147795-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-Oxodecanoyl)-L-homoserine lactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801283875 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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